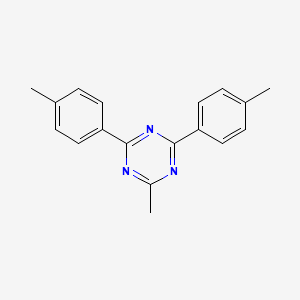
2-(5-methyl-1H-tetrazol-1-yl)-N-(4-sulfamoylbenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-1H-tetrazol-1-yl)-N-(4-sulfamoylbenzyl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as bioactive molecules with potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)-N-(4-sulfamoylbenzyl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using a suitable benzyl halide.
Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-tetrazol-1-yl)-N-(4-sulfamoylbenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential bioactivity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)-N-(4-sulfamoylbenzyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Other compounds containing the tetrazole ring, such as 5-methyl-1H-tetrazole.
Benzamide Derivatives: Compounds like N-(4-sulfamoylbenzyl)benzamide.
Uniqueness
2-(5-methyl-1H-tetrazol-1-yl)-N-(4-sulfamoylbenzyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H16N6O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(5-methyltetrazol-1-yl)-N-[(4-sulfamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H16N6O3S/c1-11-19-20-21-22(11)15-5-3-2-4-14(15)16(23)18-10-12-6-8-13(9-7-12)26(17,24)25/h2-9H,10H2,1H3,(H,18,23)(H2,17,24,25) |
InChI Key |
MZMZDCZCVCQAIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylbutyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12179037.png)

![6-amino-2H-pyrazolo[5,1-c][1,2,4]triazole-3(7H)-thione](/img/structure/B12179043.png)
![3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12179046.png)

![5-(5-bromo-2-thienyl)-N~3~-[2-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B12179051.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide](/img/structure/B12179054.png)
![5,6,7-trimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B12179057.png)
![7-hydroxy-3,4-dimethyl-8-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-2H-chromen-2-one](/img/structure/B12179067.png)
![2,2-dimethyl-5-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]tetrahydrofuran-3-carboxamide](/img/structure/B12179082.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B12179090.png)
![N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B12179094.png)
![[4-(4-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12179095.png)

